

An In-depth Technical Guide to 3-(2-nitrophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

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Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on **3-(2-nitrophenyl)-1H-pyrazole**, a derivative that combines the pyrazole nucleus with a nitrophenyl substituent, a common pharmacophore known to influence biological activity. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, based on available data for the compound and its close structural isomers.

Chemical Identity and Nomenclature

Due to the tautomeric nature of the pyrazole ring in N-unsubstituted pyrazoles, **3-(2-nitrophenyl)-1H-pyrazole** can exist in equilibrium with its 5-(2-nitrophenyl)-1H-pyrazole tautomer. According to IUPAC nomenclature guidelines, which prioritize the lowest possible locant numbers for substituents, the preferred name is **3-(2-nitrophenyl)-1H-pyrazole**.

Tautomerism of 3-(2-nitrophenyl)-1H-pyrazole

Tautomeric forms of **3-(2-nitrophenyl)-1H-pyrazole**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-(2-nitrophenyl)-1H-pyrazole
CAS Number	59844-05-2
Molecular Formula	C ₉ H ₇ N ₃ O ₂
Molecular Weight	189.17 g/mol
Canonical SMILES	<chem>C1=CC=C(C(=C1)--INVALID-LINK--[O-])C2=CN=N[C@H]2</chem>
InChI	InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-5-6-10-11-9/h1-6H,(H,10,11)

Physicochemical Properties

Specific experimental data for the physical properties of **3-(2-nitrophenyl)-1H-pyrazole** are not readily available in the literature. However, data for the isomeric compound, 3-(3-nitrophenyl)-1H-pyrazole, can provide an estimate.

Table 2: Physicochemical Data (Data for 3-(3-nitrophenyl)-1H-pyrazole[1])

Property	Value
Melting Point	124-130 °C
Solubility	11.7 µg/mL (at pH 7.4)[1]
Appearance	Expected to be a crystalline solid

Synthesis

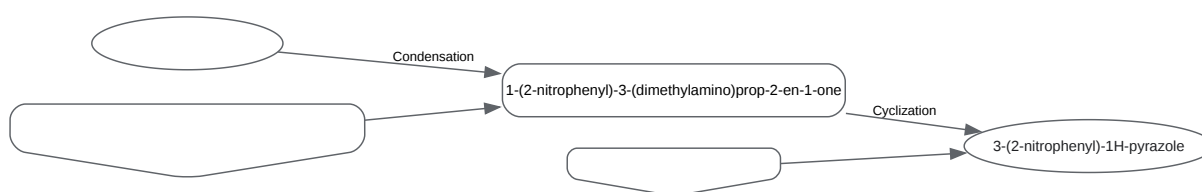
A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydrazine. A plausible and frequently utilized

route for the synthesis of **3-(2-nitrophenyl)-1H-pyrazole** starts from 2'-nitroacetophenone.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

- Formation of a β -enaminone intermediate from the starting ketone.
- Cyclization of the intermediate with hydrazine to form the pyrazole ring.



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General workflow for the synthesis of **3-(2-nitrophenyl)-1H-pyrazole**.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for pyrazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

- To a solution of 2'-nitroacetophenone (1 equivalent) in a suitable solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).
- Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification or can be purified by crystallization or column chromatography.

Step 2: Synthesis of **3-(2-nitrophenyl)-1H-pyrazole**

- Dissolve the crude 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
- Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
- Heat the reaction mixture to reflux for 2-8 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
- Wash the collected solid with cold water and dry under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectroscopic data for **3-(2-nitrophenyl)-1H-pyrazole** is not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as its 3-nitrophenyl isomer and other substituted pyrazoles.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
^1H NMR	- Aromatic protons of the nitrophenyl group (multiplets, ~ 7.5 - 8.2 ppm).- Protons of the pyrazole ring (two doublets or multiplets, ~ 6.5 - 7.8 ppm).- A broad singlet for the N-H proton of the pyrazole ring (>10 ppm), which may be exchangeable with D_2O .
^{13}C NMR	- Aromatic carbons of the nitrophenyl group (~ 120 - 150 ppm).- Carbons of the pyrazole ring (~ 105 - 145 ppm).- Carbon bearing the nitro group will be downfield.
IR (Infrared)	- N-H stretching vibration (~ 3100 - 3300 cm^{-1}).- Aromatic C-H stretching (~ 3000 - 3100 cm^{-1}).- Asymmetric and symmetric NO_2 stretching (~ 1520 - 1560 cm^{-1} and 1340 - 1380 cm^{-1}).- C=N and C=C stretching of the pyrazole and aromatic rings (~ 1400 - 1600 cm^{-1}).
Mass Spectrometry	- A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (189.17 g/mol).- Fragmentation pattern may involve the loss of NO_2 and cleavage of the pyrazole ring.

Biological Activity and Potential Applications

The biological activities of **3-(2-nitrophenyl)-1H-pyrazole** have not been extensively reported. However, the broader class of nitrophenyl-substituted pyrazoles has demonstrated a range of pharmacological effects, suggesting potential areas of interest for this specific isomer.

Potential Pharmacological Activities

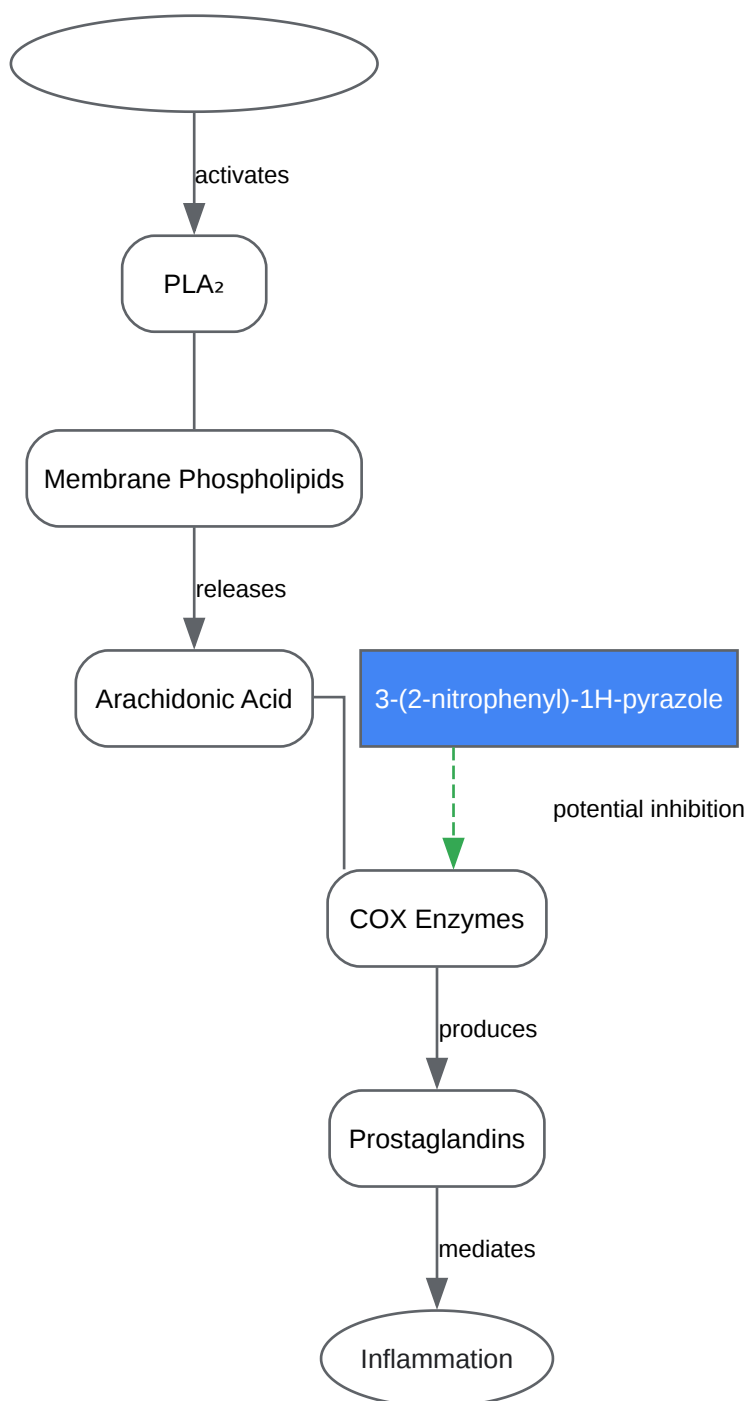
- **Anti-inflammatory Activity:** Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
- **Anticancer Activity:** The nitrophenyl moiety is present in several compounds with cytotoxic and antiproliferative effects. Studies on related nitrophenyl-pyrazoles have shown activity

against various cancer cell lines.

- Antimicrobial Activity: The pyrazole nucleus is a key component of some antimicrobial agents.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, **3-(2-nitrophenyl)-1H-pyrazole** could potentially modulate inflammatory or cell proliferation pathways. For instance, in an inflammatory context, it might interfere with the arachidonic acid cascade.



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Hypothetical modulation of the inflammatory cascade.

Conclusion

3-(2-nitrophenyl)-1H-pyrazole represents a molecule of interest within the broader family of biologically active pyrazole derivatives. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of **3-(2-nitrophenyl)-1H-pyrazole**, which may hold promise for applications in drug discovery and development. Professionals in the field are encouraged to use this guide as a foundational resource for their research endeavors.

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References

- 1. 3-(3-nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]
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